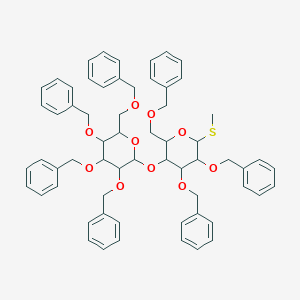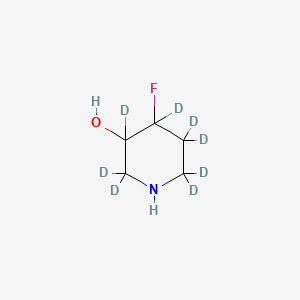
2,2,3,4,5,5,6,6-Octadeuterio-4-fluoro-piperidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,4,5,5,6,6-Octadeuterio-4-fluoro-piperidin-3-ol is a deuterated analog of 4-fluoro-piperidin-3-ol. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical, chemical, and biological properties. This compound is of interest in various fields due to its unique properties conferred by the presence of deuterium atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,5,5,6,6-Octadeuterio-4-fluoro-piperidin-3-ol typically involves the deuteration of 4-fluoro-piperidin-3-ol. This can be achieved through several methods:
Catalytic Deuteration: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
Deuterated Reagents: Employing deuterated reagents like deuterated solvents (e.g., D2O) in the reaction mixture to facilitate the exchange of hydrogen for deuterium.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale catalytic deuteration processes, utilizing high-pressure reactors and efficient catalysts to ensure complete deuteration. The process would be optimized for yield and purity, with rigorous quality control measures in place.
化学反应分析
Types of Reactions
2,2,3,4,5,5,6,6-Octadeuterio-4-fluoro-piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-fluoro-piperidin-3-one.
Reduction: Formation of 2,2,3,4,5,5,6,6-Octadeuterio-piperidin-3-ol.
Substitution: Formation of 4-azido-piperidin-3-ol or 4-cyano-piperidin-3-ol.
科学研究应用
2,2,3,4,5,5,6,6-Octadeuterio-4-fluoro-piperidin-3-ol has several applications in scientific research:
Chemistry: Used as a deuterated standard in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of drugs by enhancing metabolic stability.
Industry: Utilized in the development of deuterated materials with unique physical properties for specialized applications.
作用机制
The mechanism of action of 2,2,3,4,5,5,6,6-Octadeuterio-4-fluoro-piperidin-3-ol involves its interaction with molecular targets and pathways similar to its non-deuterated analogs. The presence of deuterium can influence the rate of metabolic reactions, often leading to slower metabolism and prolonged activity. This is due to the kinetic isotope effect, where the stronger C-D bond compared to the C-H bond results in reduced reactivity.
相似化合物的比较
Similar Compounds
4-Fluoro-piperidin-3-ol: The non-deuterated analog.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: Another fluorinated and deuterated compound with different functional groups.
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: A similar compound with a different carbon chain length.
Uniqueness
2,2,3,4,5,5,6,6-Octadeuterio-4-fluoro-piperidin-3-ol is unique due to its specific deuteration pattern, which imparts distinct physical and chemical properties. The presence of deuterium atoms can enhance the compound’s stability and alter its interaction with biological systems, making it valuable for various research and industrial applications.
属性
分子式 |
C5H10FNO |
|---|---|
分子量 |
127.19 g/mol |
IUPAC 名称 |
2,2,3,4,5,5,6,6-octadeuterio-4-fluoropiperidin-3-ol |
InChI |
InChI=1S/C5H10FNO/c6-4-1-2-7-3-5(4)8/h4-5,7-8H,1-3H2/i1D2,2D2,3D2,4D,5D |
InChI 键 |
CJAXOFJRWIZALN-JVKIUYSHSA-N |
手性 SMILES |
[2H]C1(C(NC(C(C1([2H])F)([2H])O)([2H])[2H])([2H])[2H])[2H] |
规范 SMILES |
C1CNCC(C1F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


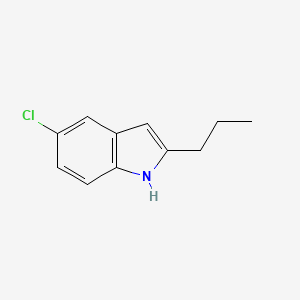
![2,4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14777397.png)
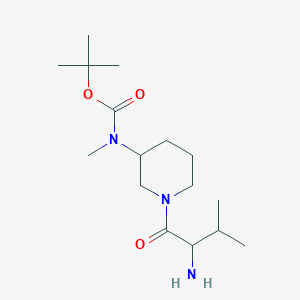
![5-((4-(Benzyloxy)benzo[b]thiophen-7-yl)methylene)thiazolidine-2,4-dione](/img/structure/B14777414.png)
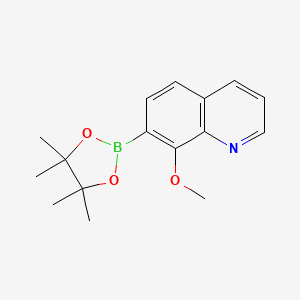
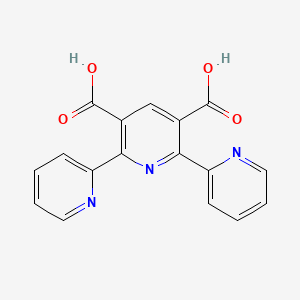
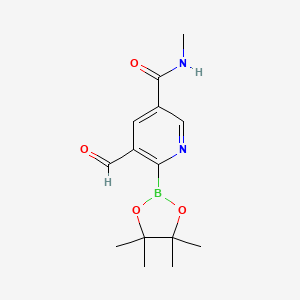
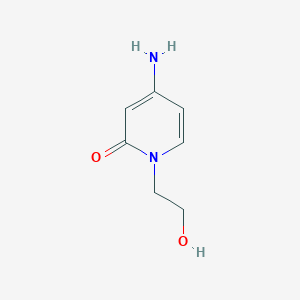
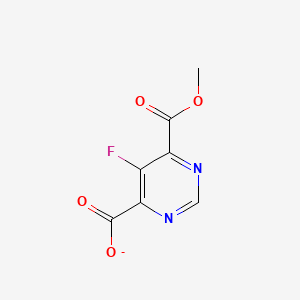

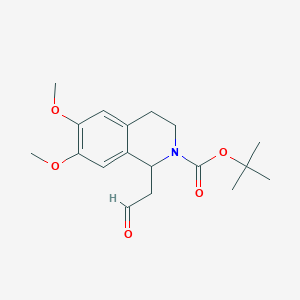
![1-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14777463.png)
![2-amino-N-[(2,6-dichlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14777467.png)
